molecular formula C19H15N3O2 B8704443 Methyl 5-((diphenylmethylene)amino)pyrimidine-2-carboxylate

Methyl 5-((diphenylmethylene)amino)pyrimidine-2-carboxylate

Cat. No. B8704443
M. Wt: 317.3 g/mol
InChI Key: NCNGVYPLQKJPGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08933104B2

Procedure details

5-(Benzhydrylidene-amino)-pyrimidine-2-carboxylic acid methyl ester (9.83 g, 31.0 mmol) was dissolved in methanol (100 mL) and sodium acetate (12.2 g, 149 mmol) was added followed by hydroxylamine hydrochloride (7.75 g, 112 mmol). This was stirred at room temperature as a pale yellow mixture. At 3 h another 7.75 g of hydroxylamine hydrochloride and 12.2 g of sodium acetate were added. At 4 d, silica gel was added directly to the reaction mixture for dry loading purposes. Purification by silica gel flash chromatography (methanol/ethyl acetate) gave 5-amino-pyrimidine-2-carboxylic acid methyl ester impure with acetic acid (6.074 g, 79%) as a white solid. After placing in a vacuum oven for 6 d, some of the acetic acid was removed. The material was carried on as is. 1H NMR (400 MHz, DMSO-d6, δ): 8.15 (s, 2H) 6.35 (s, 2H) 3.79 (s, 3H); MS (M+1): 154.8.
Quantity
9.83 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
12.2 g
Type
reactant
Reaction Step Two
Quantity
7.75 g
Type
reactant
Reaction Step Three
Quantity
7.75 g
Type
reactant
Reaction Step Four
Quantity
12.2 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[N:10]=[CH:9][C:8]([N:11]=C(C2C=CC=CC=2)C2C=CC=CC=2)=[CH:7][N:6]=1)=[O:4].C([O-])(=O)C.[Na+].Cl.NO>CO>[CH3:1][O:2][C:3]([C:5]1[N:6]=[CH:7][C:8]([NH2:11])=[CH:9][N:10]=1)=[O:4] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
9.83 g
Type
reactant
Smiles
COC(=O)C1=NC=C(C=N1)N=C(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
12.2 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Three
Name
Quantity
7.75 g
Type
reactant
Smiles
Cl.NO
Step Four
Name
Quantity
7.75 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
12.2 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
This was stirred at room temperature as a pale yellow mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
silica gel was added directly to the reaction mixture
CUSTOM
Type
CUSTOM
Details
for dry loading purposes
CUSTOM
Type
CUSTOM
Details
Purification by silica gel flash chromatography (methanol/ethyl acetate)

Outcomes

Product
Details
Reaction Time
4 d
Name
Type
product
Smiles
COC(=O)C1=NC=C(C=N1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.